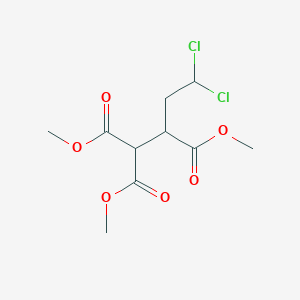
Trimethyl 4,4-dichlorobutane-1,1,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 4,4-dichlorobutane-1,1,2-tricarboxylate is an organic compound with the molecular formula C10H14Cl2O6. It is a derivative of butane, featuring three carboxylate groups and two chlorine atoms attached to the butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 4,4-dichlorobutane-1,1,2-tricarboxylate typically involves the esterification of 4,4-dichlorobutane-1,1,2-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4,4-dichlorobutane-1,1,2-tricarboxylic acid+3CH3OHH+Trimethyl 4,4-dichlorobutane-1,1,2-tricarboxylate+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 4,4-dichlorobutane-1,1,2-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or primary amines.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 4,4-dichlorobutane-1,1,2-tricarboxylic acid and methanol.
Substitution: Products depend on the nucleophile used; for example, substitution with hydroxide ions yields 4,4-dihydroxybutane-1,1,2-tricarboxylate.
Reduction: Corresponding alcohols, such as 4,4-dichlorobutane-1,1,2-triol.
Scientific Research Applications
Trimethyl 4,4-dichlorobutane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Trimethyl 4,4-dichlorobutane-1,1,2-tricarboxylate depends on the specific application and the target molecules involved. In general, the compound can interact with nucleophiles through its ester and chlorine functional groups, leading to various chemical transformations. The molecular targets and pathways involved in these interactions are determined by the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,2,4-butanetricarboxylate: Similar structure but lacks chlorine atoms.
1,4-Dichlorobutane: Contains chlorine atoms but lacks carboxylate groups.
Trimethyl 1,2,3-propanetricarboxylate: Similar ester groups but different carbon backbone.
Properties
CAS No. |
64374-67-0 |
|---|---|
Molecular Formula |
C10H14Cl2O6 |
Molecular Weight |
301.12 g/mol |
IUPAC Name |
trimethyl 4,4-dichlorobutane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C10H14Cl2O6/c1-16-8(13)5(4-6(11)12)7(9(14)17-2)10(15)18-3/h5-7H,4H2,1-3H3 |
InChI Key |
ZJJWEMZYQZZNPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(Cl)Cl)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


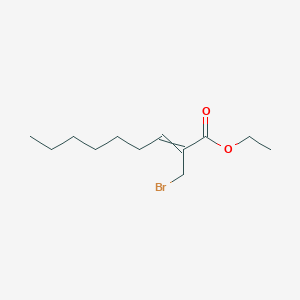
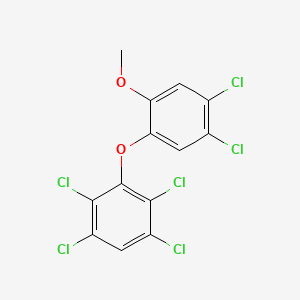
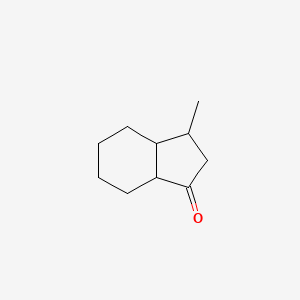
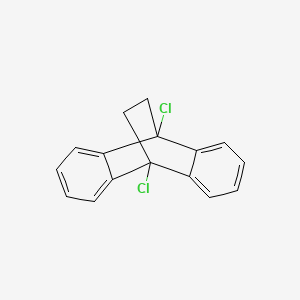
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
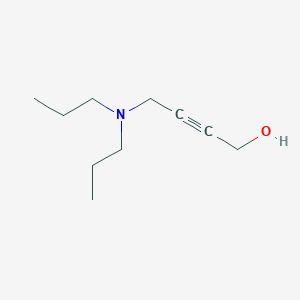
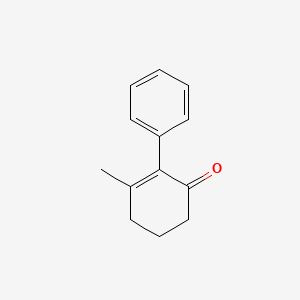
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
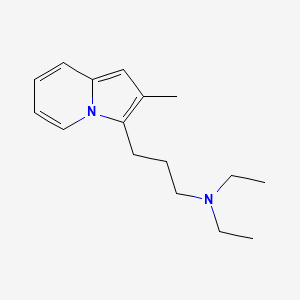
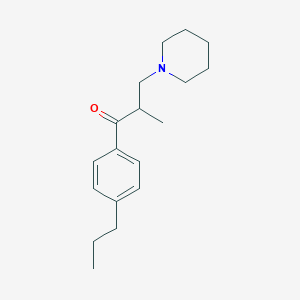
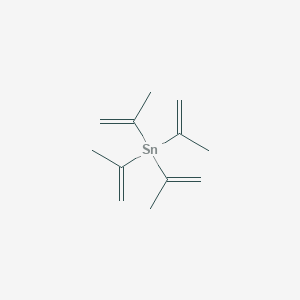
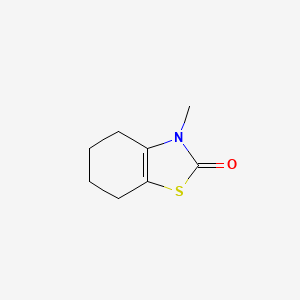
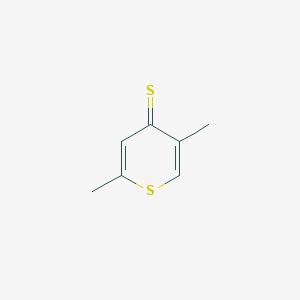
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
